(R)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
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Overview
Description
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a carbamate group attached to a benzyl moiety. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, amino acids, and carbamates.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods
In industrial settings, the production of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Purification: Employing advanced purification techniques like crystallization and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of benzyl halides.
Scientific Research Applications
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target enzymes or receptors.
Effects: Inhibiting or activating specific biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate: The enantiomer of the compound with different stereochemistry.
Benzyl carbamate: Lacks the amino and hydroxy groups, leading to different reactivity and applications.
N-Benzylglycine: Similar structure but with different functional groups.
Uniqueness
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m1/s1 |
InChI Key |
NGEWHDOZPGSSLG-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N |
Origin of Product |
United States |
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